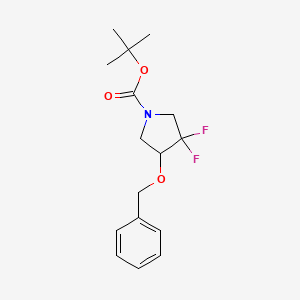

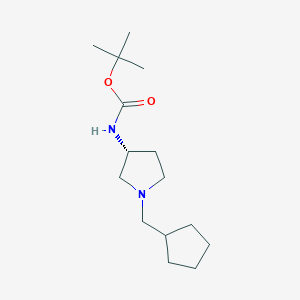

tert-butyl 4-(Benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-(Benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolidine derivative that has shown promising results in scientific research, particularly in the areas of medicinal chemistry and drug development.

Scientific Research Applications

Synthesis of Anticancer Drugs

This compound serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. Its versatility is highlighted in the development of compounds targeting the PI3K/AKT/mTOR pathway, a critical axis in cancer cell growth and survival. The synthesis process emphasizes its role in overcoming drug resistance, a significant challenge in cancer therapy. Advanced synthetic methods yielding high-purity products exemplify the compound's utility in creating potent anticancer agents (Zhang et al., 2018).

Polymer Chemistry

Research in polymer chemistry has utilized tert-butyl 4-(Benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate derivatives to create new polyamide materials. These polyamides exhibit exceptional thermal stability, solubility in polar solvents, and mechanical properties suitable for high-performance applications. The synthesis of these polymers involves nucleophilic substitution reactions, showcasing the compound's adaptability in forming materials with specific desirable properties (Hsiao et al., 2000).

Chemical Transformations

The compound has been pivotal in exploring chemical transformations that yield new molecular structures with potential biological activity. For instance, its involvement in reactions leading to the synthesis of novel piperidine derivatives fused to oxygen heterocycles demonstrates its applicability in creating diverse molecular architectures. Such synthetic versatility is fundamental in the discovery of new drugs and materials (Moskalenko & Boev, 2014).

Development of Synthetic Methodologies

The compound also plays a significant role in the development of novel synthetic methodologies. Research has focused on creating more efficient, selective, and environmentally friendly chemical processes. For example, its use in the selective aerobic oxidation of alcohols highlights the ongoing efforts to develop catalytic systems that are more sustainable and selective, underlining the compound's contribution to green chemistry (Shen et al., 2012).

Mechanism of Action

Target of Action

The specific targets of a compound depend on its chemical structure and properties. For many organic compounds, common targets can include various enzymes, receptors, or ion channels within cells .

Mode of Action

The interaction between a compound and its target is often determined by the compound’s chemical structure. This can involve binding to a specific site on the target, leading to activation, inhibition, or modulation of the target’s function .

Biochemical Pathways

Once a compound interacts with its target, it can affect various biochemical pathways. This can lead to changes in cellular processes such as signal transduction, gene expression, or metabolic reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, how it is distributed to different tissues, how it is metabolized, and how it is eliminated. These properties can greatly influence the compound’s bioavailability and overall effects .

Result of Action

The ultimate effects of a compound’s action depend on the specific changes it induces in its targets and biochemical pathways. This can result in a wide range of cellular effects, potentially leading to therapeutic or toxic outcomes .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other compounds or drugs, and the specific characteristics of the individual organism (such as age, sex, health status, and genetic factors) .

properties

IUPAC Name |

tert-butyl 3,3-difluoro-4-phenylmethoxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F2NO3/c1-15(2,3)22-14(20)19-9-13(16(17,18)11-19)21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTXFRMIDRBSDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2513866.png)

![6-[4-(6-Hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol](/img/structure/B2513867.png)

![2-(4-benzhydrylpiperazino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2513868.png)

![3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid](/img/structure/B2513875.png)

![5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2513879.png)

![4-[4-(2-Fluorophenyl)piperazino]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2513880.png)

![9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513881.png)

![6-hydroxy-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2513885.png)

![dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine](/img/structure/B2513889.png)